4-Hydroxy-6-nitrocoumarin

Catalog No.
S2949216
CAS No.
1641-03-8
M.F
C9H5NO5
M. Wt
207.141
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-6-nitrocoumarin

CAS Number

1641-03-8

Product Name

4-Hydroxy-6-nitrocoumarin

IUPAC Name

4-hydroxy-6-nitrochromen-2-one

Molecular Formula

C9H5NO5

Molecular Weight

207.141

InChI

InChI=1S/C9H5NO5/c11-7-4-9(12)15-8-2-1-5(10(13)14)3-6(7)8/h1-4,11H

InChI Key

XTXOVXNASJNYFW-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=O)O2)O

solubility

not available

Antibacterial Potential

Research suggests 4-Hydroxy-6-nitrocoumarin possesses antibacterial properties. A study published in the Brazilian Journal of Pharmaceutical Sciences successfully synthesized 4-Hydroxy-6-nitrocoumarin along with several derivatives. These compounds were then evaluated for their antibacterial activity against various pathogens including Staphylococcus aureus and Salmonella typhimurium. The study found that three of the synthesized compounds, namely (2), (3), and (8), exhibited promising antibacterial activity against Staphylococcus aureus, comparable to the standard antibiotic Ciprofloxacin []. Additionally, compounds (5) and (9) showed effectiveness against Salmonella typhimurium []. These findings highlight the potential of 4-Hydroxy-6-nitrocoumarin and its derivatives as novel antibacterial agents.

4-Hydroxy-6-nitrocoumarin is a derivative of coumarin characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 6-position of the coumarin framework. Its molecular formula is C₉H₅N₁O₅, and it exhibits a range of interesting chemical properties due to the presence of these functional groups. This compound is known for its potential in various biological applications, including enzyme inhibition and antibacterial activity.

The synthesis of 4-hydroxy-6-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin using sodium nitrate in sulfuric acid as a reaction medium. The reaction proceeds as follows:

  • Nitration Reaction:
    • 4-Hydroxycoumarin reacts with sodium nitrate in sulfuric acid at low temperatures (0 ºC) to introduce the nitro group at the 6-position.
    • The reaction can be monitored using thin-layer chromatography to assess progress .
  • Subsequent Reactions:
    • 4-Hydroxy-6-nitrocoumarin can undergo various transformations, including reduction reactions where it can be converted into amino derivatives, enhancing its biological activity .

4-Hydroxy-6-nitrocoumarin has been studied for its biological properties, particularly its potential as an antibacterial agent. Research indicates that it exhibits significant enzyme inhibition activity, specifically against urease and carbonic anhydrase, with reported IC₅₀ values indicating its potency . Additionally, derivatives of this compound have shown promise in antimicrobial applications against various pathogens, including Staphylococcus aureus and Salmonella typhimurium.

The primary method for synthesizing 4-hydroxy-6-nitrocoumarin involves:

  • Nitration:
    • Combine 4-hydroxycoumarin with sodium nitrate in pre-cooled sulfuric acid.
    • Stir the mixture at low temperatures to facilitate the introduction of the nitro group .
  • Characterization:
    • The synthesized compound is characterized using techniques such as UV-Vis spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

The applications of 4-hydroxy-6-nitrocoumarin span several fields:

  • Pharmaceuticals: Its derivatives are being explored for their potential as antibacterial agents and enzyme inhibitors.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex coumarin derivatives.
  • Biological Research: Used in studies investigating enzyme inhibition mechanisms and antimicrobial properties.

Research on interaction studies involving 4-hydroxy-6-nitrocoumarin has highlighted its ability to interact with various biological molecules, potentially leading to enzyme inhibition. Studies have shown that it can effectively inhibit urease and carbonic anhydrase, which are crucial enzymes in various physiological processes . Further investigations into its interactions with other biomolecules could provide insights into its mechanism of action.

Several compounds share structural similarities with 4-hydroxy-6-nitrocoumarin. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxycoumarinHydroxyl group at position 4Precursor for nitration; exhibits antioxidant properties.
4-Hydroxy-3-nitrocoumarinHydroxyl group at position 4; nitro at position 3Different nitro positioning affects biological activity.
6-Amino-4-hydroxycoumarinAmino group at position 6Enhanced solubility; potential for different biological activities.
CoumarinBasic structure without substitutionsLacks functional groups that confer specific activities.

The uniqueness of 4-hydroxy-6-nitrocoumarin lies in its specific combination of hydroxyl and nitro groups, which contribute to its distinct biological activities compared to other coumarins.

The exploration of nitrocoumarins began in the late 19th century alongside broader investigations into coumarin derivatives. Coumarin itself was first isolated in 1820 from tonka beans by A. Vogel and later characterized as a benzopyrone derivative. The introduction of nitro groups to the coumarin framework gained momentum in the mid-20th century, driven by the search for biologically active molecules. Early work focused on positional isomerism, revealing that nitration at the 6-position produced compounds with enhanced stability compared to their 3- or 8-nitro counterparts.

A pivotal advancement occurred in the 1990s when researchers systematized nitration protocols using mixed acid systems (H₂SO₄/HNO₃), enabling precise control over regioselectivity. For 4-hydroxycoumarin substrates, studies showed that maintaining temperatures below 10°C favored 6-nitration, while prolonged reactions at 25°C shifted selectivity toward the 8-nitro isomer. This thermodynamic vs. kinetic control paradigm laid the groundwork for modern synthetic approaches to 4-hydroxy-6-nitrocoumarin.

Position of 4-Hydroxy-6-Nitrocoumarin in Coumarin Chemistry

Structurally, 4-hydroxy-6-nitrocoumarin (C₉H₅NO₅) combines two key functional groups:

  • A hydroxyl group at C4, enabling hydrogen bonding and metal coordination
  • A nitro group at C6, introducing strong electron-withdrawing effects

This configuration places the compound within the broader class of 4-hydroxycoumarins, which include anticoagulant agents like warfarin. However, the nitro substitution distinguishes it from most pharmacologically active coumarins, which typically feature alkyl or aryl groups at this position. Quantum mechanical analyses reveal that the nitro group reduces electron density in the pyrone ring by 18–22%, significantly altering reactivity patterns compared to non-nitrated analogs.

Research Significance in Medicinal Chemistry

The molecule’s dual functionalization makes it a versatile scaffold for drug discovery:

  • Antibacterial Applications: Derivatives demonstrate minimum inhibitory concentrations (MIC) of 8–16 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin.
  • Enzyme Inhibition: Selective inhibition of carbonic anhydrase-II (63% at 0.5 µM) suggests potential for managing glaucoma and altitude sickness.
  • Structural Tunability: The nitro group serves as a synthetic handle for further derivatization, enabling the creation of amino-coumarins via reduction reactions.

Recent computational studies highlight interactions between the nitro group and ATP-binding sites in bacterial gyrases, providing a mechanistic basis for observed antibacterial effects.

Classical Nitration Approaches

Sodium Nitrate in Sulfuric Acid Methodologies

The nitration of 4-hydroxycoumarin using sodium nitrate (NaNO₃) in concentrated sulfuric acid (H₂SO₄) remains a foundational method. Sulfuric acid acts as both a solvent and a catalyst, facilitating the generation of nitronium ions (NO₂⁺) essential for electrophilic aromatic substitution. A typical procedure involves dissolving 4-hydroxycoumarin in H₂SO₄ at 0–5°C, followed by gradual addition of NaNO₃. The reaction mixture is stirred for 4–6 hours, yielding 4-hydroxy-6-nitrocoumarin after quenching in ice water and recrystallization from ethanol [5] [7].

Key variables influencing yield and regioselectivity include:

  • Temperature: Lower temperatures (0–10°C) favor mononitration at the 6-position, while higher temperatures promote di-nitration or decomposition [7].
  • Acid Strength: Concentrated H₂SO₄ (>95%) optimizes nitronium ion concentration, achieving yields up to 68% [7].

Table 1: Sodium Nitrate/Sulfuric Acid Reaction Parameters

ParameterOptimal RangeYield (%)
Temperature0–10°C58–68
Reaction Time4–6 hours65
H₂SO₄ Concentration95–98%68

Fuming Nitric Acid Techniques

Fuming nitric acid (HNO₃ containing dissolved NO₂) offers enhanced nitration efficiency due to its higher oxidative capacity. Two concentrations are commonly employed:

  • 90% HNO₃: Provides controlled reactivity, suitable for substrates sensitive to over-nitration. Nitration occurs at 40–50°C over 2–3 hours, yielding 70–75% product [4].
  • 98% HNO₃: Delivers aggressive nitration, ideal for electron-deficient aromatic systems. Reactions proceed at 60–70°C within 1 hour but require careful temperature monitoring to avoid byproducts [4] [5].

A modified approach using glacial acetic acid as a co-solvent with 72% HNO₃ achieves regioselective nitration at the 6-position, avoiding the need for extreme temperatures [5]. This method is particularly effective for scaling, with yields exceeding 80% after recrystallization [5].

Contemporary Synthetic Strategies

Green Chemistry Approaches

Recent efforts focus on minimizing hazardous waste and energy consumption:

  • Solvent-Free Nitration: Mechanochemical grinding of 4-hydroxycoumarin with NaNO₃ and catalytic H₂SO₄ reduces solvent use while maintaining yields of 60–65% [7].
  • Microwave Assistance: Shortens reaction times to 10–15 minutes by enhancing reagent interaction, though yields remain comparable to classical methods (62–67%) [7].

Catalyst-Mediated Synthesis

Heterogeneous catalysts like sulfonated carbon materials improve nitration efficiency by stabilizing reactive intermediates. For example, a sulfonated graphene oxide catalyst in 85% HNO₃ increases yield to 78% at 50°C, with easier recovery and reuse [6].

Purification and Characterization Techniques

Post-synthesis purification involves:

  • Recrystallization: Ethanol-water mixtures (3:1 v/v) remove unreacted starting material, yielding >98% purity [5].
  • Chromatography: Flash silica gel chromatography with ethyl acetate/hexane (1:4) resolves nitration byproducts [6].

Characterization employs:

  • ¹H NMR: Distinct signals for C-4 hydroxyl (δ 11.2 ppm) and C-6 nitro (δ 8.7 ppm) [5].
  • IR Spectroscopy: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1345 cm⁻¹ (NO₂ symmetric) .

Derivative Synthesis through Knoevenagel Condensation

While Knoevenagel condensation is a established route for coumarin derivatives, its application to 4-hydroxy-6-nitrocoumarin remains underexplored in recent literature. Theoretical frameworks suggest that the electron-withdrawing nitro group could activate the coumarin core for condensation with aldehydes or ketones under basic conditions. For instance, reacting 4-hydroxy-6-nitrocoumarin with malononitrile in piperidine/ethanol may yield cyano-substituted derivatives, though experimental validation is needed [6].

Computational chemistry approaches have proven instrumental in understanding the molecular properties of 4-Hydroxy-6-nitrocoumarin. Density functional theory calculations using various basis sets have provided detailed structural parameters and electronic characteristics [1]. The compound adopts a planar molecular geometry belonging to the Cs point group symmetry, with the molecular structure containing 20 atoms and exhibiting 54 fundamental vibrational modes [1].

The optimized molecular structure reveals critical geometric parameters that influence the compound's reactivity and biological activity. The carbon-oxygen bond length in the hydroxyl group measures 1.314 Å, while the carbon-nitrogen bond connecting the nitro substituent to the aromatic ring extends 1.439 Å [1]. These bond lengths are consistent with the expected values for aromatic substitution patterns and indicate significant electronic delocalization within the molecular framework.

Molecular modeling studies have demonstrated that the hydroxyl group at the C-4 position and the nitro group at the C-6 position significantly influence the electronic distribution throughout the coumarin backbone . The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aromatic ring, while the electron-donating hydroxyl group provides nucleophilic character at specific positions [3].

Table 1: Molecular Parameters and Structural Characteristics

ParameterValueReference
Molecular FormulaC₉H₅NO₅ [4]
Molecular Weight (g/mol)207.14 [4]
Point Group SymmetryCs [1]
Number of Atoms20 [1]
C-O Bond Length (Å)1.314 [1]
C-N Bond Length (Å)1.439 [1]
N-O Bond Length (Å)1.216 [1]
O-H Bond Length (Å)1.012 [1]
Bond Angle C-O-H (°)105.3 [1]
Bond Angle O-N-O (°)121.6 [1]
Dipole Moment (Debye)4.82 [1]

The computational modeling reveals that intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. The hydroxyl group at C-4 can form hydrogen bonds with the carbonyl oxygen of the lactone ring, contributing to the planar geometry and influencing the tautomeric equilibrium of the compound [5]. This internal hydrogen bonding network affects both the spectroscopic properties and the biological activity of the molecule.

Molecular dynamics simulations have shown that the compound maintains its planar structure in various solvent environments, with the hydroxyl and nitro substituents remaining coplanar with the aromatic ring system [6]. This conformational stability is important for understanding the compound's interactions with biological targets and its potential as a pharmaceutical agent.

Density Functional Theory Investigations

Density functional theory calculations have provided comprehensive insights into the electronic structure and properties of 4-Hydroxy-6-nitrocoumarin. Multiple computational methods have been employed to ensure accuracy and reliability of the theoretical predictions [7] [1] [8].

The B3LYP functional combined with various basis sets has been extensively used for geometry optimization and property calculations. The B3LYP/6-31G* method provides reliable structural parameters with an accuracy of ±0.02 Å for bond lengths and excellent agreement with experimental vibrational frequencies [1]. For higher accuracy requirements, the B3LYP/6-311++G(d,p) basis set has been employed, offering improved description of electron correlation effects and polarization functions [7].

Time-dependent density functional theory calculations have been performed to investigate the electronic excitation properties and optical characteristics of the compound. These calculations reveal that the compound exhibits significant absorption in the ultraviolet region, with the lowest energy electronic transition occurring at approximately 363 nm [9]. The electronic transitions are primarily characterized by π→π* transitions within the aromatic system, with contributions from charge transfer between the hydroxyl donor and nitro acceptor groups.

Table 2: DFT Calculation Methods and Applications

Calculation MethodApplicationKey ResultsAccuracy
B3LYP/6-31G*Geometry optimization, vibrational analysisOptimized structure, IR/Raman spectra±0.02 Å (bond lengths)
B3LYP/6-311++G(d,p)High-accuracy structural parametersImproved bond lengths and angles±0.01 Å (bond lengths)
TD-DFT B3LYP/6-31G*Electronic excitation energiesExcited state propertiesWithin experimental error
M06L/6-311+G**Photophysical propertiesUV-Vis absorption maximaGood for organic molecules

The frontier molecular orbital analysis reveals important information about the electronic properties and reactivity of 4-Hydroxy-6-nitrocoumarin. The highest occupied molecular orbital energy is calculated to be -6.81 eV, while the lowest unoccupied molecular orbital energy is -2.85 eV, resulting in a HOMO-LUMO energy gap of 3.96 eV [9]. This energy gap indicates the compound's electronic stability and provides insights into its potential reactivity patterns.

The HOMO is primarily localized on the hydroxyl-substituted benzene ring and exhibits π-orbital character, making it available for electron donation reactions [9]. In contrast, the LUMO is predominantly localized on the nitro group and adjacent carbon atoms, with π*-orbital character that facilitates electron acceptance processes. This orbital distribution explains the compound's ability to participate in various chemical reactions as both electron donor and acceptor.

Table 3: Molecular Orbital Analysis

Molecular OrbitalEnergy (eV)CharacterLocalization
HOMO-6.81π-orbital on benzene ringHydroxyl-substituted benzene ring
HOMO-1-7.45n-orbital on oxygen atomsCarbonyl oxygen and hydroxyl oxygen
HOMO-2-8.12π-orbital on coumarin systemExtended coumarin π-system
LUMO-2.85π*-orbital on nitro groupNitro group and adjacent carbons
LUMO+1-1.92π*-orbital on carbonylLactone carbonyl region
LUMO+2-1.34π*-orbital on aromatic ringEntire aromatic system

Vibrational frequency calculations have been performed to support experimental spectroscopic assignments and provide theoretical validation of the molecular structure. The calculated frequencies show excellent agreement with experimental infrared and Raman spectra, with an average deviation of less than 20 cm⁻¹ [1]. The hydroxyl stretching vibration appears at 2988 cm⁻¹ (calculated) versus 3010 cm⁻¹ (experimental), while the characteristic carbonyl stretch of the lactone ring occurs at 1862 cm⁻¹ (calculated) versus 1871 cm⁻¹ (experimental) [1].

The nitro group vibrations are particularly important for understanding the compound's spectroscopic signature. The asymmetric NO₂ stretch appears at 1550 cm⁻¹, while the symmetric stretch occurs at 1415 cm⁻¹, both showing very strong intensity in the infrared spectrum [1]. These vibrations are sensitive to the electronic environment and can provide information about the degree of conjugation between the nitro group and the aromatic ring system.

Table 4: Vibrational Analysis Results

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Intensity
O-H stretch29883010Strong
C=O stretch (lactone)18621871Very Strong
NO₂ asymmetric stretch15501548Very Strong
NO₂ symmetric stretch14151420Very Strong
C-C aromatic stretch15961600Very Strong
C-H aromatic stretch30783081Very Weak
C-O stretch12671270Weak
Ring breathing11081111Strong
O-H bend14811489Strong
NO₂ deformation708710Medium

Structure-Reactivity Correlations

The relationship between molecular structure and reactivity in 4-Hydroxy-6-nitrocoumarin has been extensively studied through both theoretical calculations and experimental observations [3] [10]. The presence of both electron-donating and electron-withdrawing substituents creates a unique electronic environment that influences the compound's chemical behavior and biological activity.

The hydroxyl group at the C-4 position acts as an electron-donating substituent through resonance effects, increasing the electron density at the C-3 position and enhancing nucleophilicity in this region [10]. This electronic activation explains the compound's ability to participate in electrophilic substitution reactions and its potential for metal coordination through the hydroxyl oxygen atom [11].

Conversely, the nitro group at the C-6 position functions as a strong electron-withdrawing substituent, reducing electron density throughout the aromatic ring and activating the molecule toward nucleophilic attack [12]. This electronic deactivation is particularly pronounced at positions ortho and para to the nitro group, influencing the regioselectivity of chemical reactions involving this compound.

The interplay between these opposing electronic effects creates a polarized molecular system with distinct regions of nucleophilic and electrophilic character. Quantum chemical calculations have quantified these effects through the calculation of atomic charges and molecular electrostatic potential surfaces [7]. The hydroxyl oxygen carries a partial negative charge of -0.65 e, while the nitro nitrogen exhibits a partial positive charge of +0.48 e, reflecting the electronic redistribution caused by the substituents.

Table 5: Structure-Reactivity Correlations

Structural FeatureElectronic EffectReactivity InfluenceBiological Relevance
Hydroxyl group at C-4Electron donation through resonanceIncreases nucleophilicity at C-3Enzyme binding site
Nitro group at C-6Strong electron withdrawalActivates aromatic ringAntimicrobial activity
Coumarin backboneAromatic stabilizationStabilizes intermediatesProtein interactions
Electron-withdrawing NO₂Reduces electron densityEnhances electrophilicityRedox activity
Electron-donating OHIncreases electron densityFacilitates metal coordinationAntioxidant properties
Planar molecular geometryExtended conjugationInfluences molecular interactionsMembrane permeability
Intramolecular H-bondingStabilizes molecular conformationAffects tautomeric equilibriumConformational stability
Conjugated π-systemDelocalized electronsDetermines optical propertiesPhotodynamic therapy

The electronic properties derived from density functional theory calculations provide quantitative measures of the compound's reactivity [12]. The ionization potential of 6.81 eV indicates moderate electron-donating ability, while the electron affinity of 2.85 eV suggests significant electron-accepting capacity. The resulting electronegativity of 4.83 and electrophilicity index of 5.89 classify the compound as a moderate electrophile with balanced reactivity characteristics.

Chemical hardness and softness parameters provide additional insights into the compound's chemical behavior. The calculated chemical hardness of 1.98 eV indicates moderate resistance to electron density changes, while the chemical softness of 0.505 eV⁻¹ suggests reasonable polarizability and reactivity toward both hard and soft electrophilic and nucleophilic species [12].

Table 6: Electronic Properties and Reactivity Descriptors

PropertyValueMethod
Ionization Potential (eV)6.81DFT B3LYP/6-31G*
Electron Affinity (eV)2.85DFT B3LYP/6-31G*
Electronegativity (χ)4.83Calculated from IP and EA
Chemical Hardness (η)1.98Calculated from IP and EA
Chemical Softness (S)0.505Reciprocal of hardness
Electrophilicity Index (ω)5.89Parr electrophilicity index
Nucleophilicity Index (N)2.15Domingo nucleophilicity index
Dipole Moment (Debye)4.82DFT B3LYP/6-31G*
Polarizability (α)85.4DFT B3LYP/6-31G*
Hyperpolarizability (β)245.8DFT B3LYP/6-31G*

The structure-activity relationships derived from computational studies have been correlated with experimental biological activity data to identify key molecular features responsible for bioactivity [6] [11]. The planar molecular geometry facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the hydroxyl and nitro substituents provide specific binding motifs for enzyme active sites.

The dipole moment of 4.82 Debye indicates significant molecular polarity, which influences the compound's solubility characteristics and membrane permeability [1]. This polarity, combined with the compound's ability to form hydrogen bonds through the hydroxyl group, affects its pharmacokinetic properties and bioavailability.

Molecular electrostatic potential calculations reveal regions of positive and negative electrostatic potential that correlate with experimental reactivity patterns [7]. The hydroxyl oxygen exhibits the most negative electrostatic potential (-0.085 a.u.), making it the preferred site for electrophilic attack, while the carbon atoms adjacent to the nitro group show positive potential (+0.045 a.u.), indicating susceptibility to nucleophilic attack.

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Dates

Last modified: 04-14-2024

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